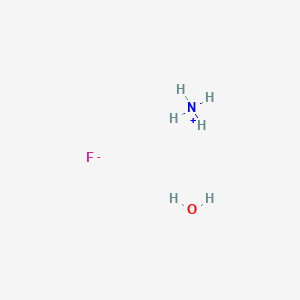

azanium;fluoride;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azanium;fluoride;hydrate, commonly known as ammonium fluoride hydrate, is an inorganic compound with the chemical formula NH₄F·xH₂O. It appears as a white crystalline solid and is highly soluble in water. This compound is known for its sharp saline taste and hygroscopic nature, meaning it readily absorbs moisture from the air .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium fluoride hydrate can be synthesized by reacting ammonia (NH₃) with hydrofluoric acid (HF). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form:

NH3+HF→NH4F

Industrial Production Methods: In industrial settings, ammonium fluoride is produced by neutralizing hydrofluoric acid with ammonia. The reaction is conducted under controlled conditions to ensure the purity of the product. The resulting solution is then evaporated to yield ammonium fluoride crystals, which can be further processed to obtain the hydrate form .

Types of Reactions:

- Ammonium fluoride sublimes when heated, decomposing into ammonia and hydrogen fluoride. This reaction is reversible:

Sublimation: NH4F↔NH3+HF

When exposed to excess hydrogen fluoride, ammonium fluoride forms ammonium bifluoride:Formation of Ammonium Bifluoride: NH4F+HF→NH4HF2

Common Reagents and Conditions:

Hydrofluoric Acid (HF): Used in the formation of ammonium bifluoride.

Heat: Applied during the sublimation process.

Major Products:

- Ammonia (NH₃)

- Hydrogen Fluoride (HF)

- Ammonium Bifluoride (NH₄HF₂)

科学的研究の応用

Ammonium fluoride hydrate has a wide range of applications in scientific research and industry:

- Etching of Glass: Used in the etching and frosting of glass surfaces.

- Preservation of Food: Acts as a preservative in certain food products.

- Textile Printing: Utilized in the printing of textiles.

- Mothproofing Agent: Employed as a mothproofing agent in textiles.

- Chemical Analysis: Used in various analytical chemistry techniques.

- Brewing: Plays a role in the brewing industry.

- Synthesis of Fluorides: Involved in the synthesis of compounds like sodium holmium fluoride (NaHoF₄) and sodium europium fluoride (NaEuF₄), which are important in solid-state lasers and photoluminescence .

作用機序

The mechanism of action of ammonium fluoride hydrate primarily involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various molecular targets, including:

- Enzymes: Fluoride ions can inhibit certain enzymes by forming complexes with metal ions in the enzyme’s active site.

- Glass and Silicates: Fluoride ions react with silicon dioxide (SiO₂) in glass, leading to the formation of soluble silicon tetrafluoride (SiF₄), which facilitates the etching process .

類似化合物との比較

- Ammonium Chloride (NH₄Cl)

- Ammonium Bromide (NH₄Br)

- Ammonium Iodide (NH₄I)

- Sodium Fluoride (NaF)

- Potassium Fluoride (KF)

Comparison:

- Ammonium Fluoride vs. Sodium Fluoride: While both compounds release fluoride ions, ammonium fluoride is more commonly used in glass etching due to its ability to form soluble complexes with silicon dioxide. Sodium fluoride, on the other hand, is widely used in dental care for the prevention of dental caries .

Ammonium fluoride hydrate stands out due to its unique ability to form mixed crystals with water, a property not shared by many other fluoride salts .

特性

IUPAC Name |

azanium;fluoride;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N.H2O/h1H;1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWHFIKTATBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[F-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.053 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)